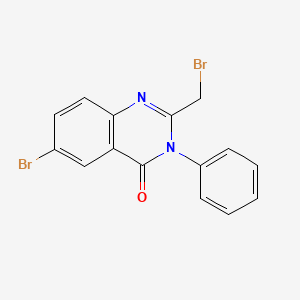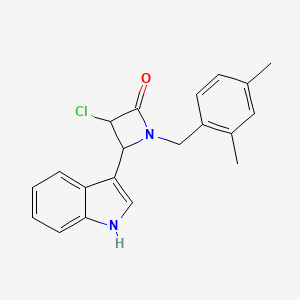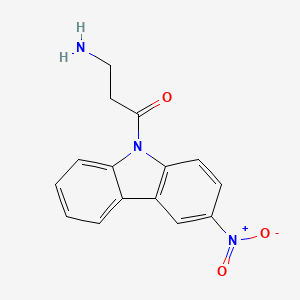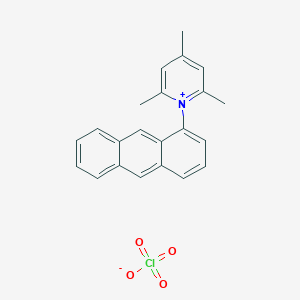
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that features an anthracene moiety attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of anthracene with 2,4,6-trimethylpyridine under specific conditions. One common method includes the use of a strong acid, such as perchloric acid, to facilitate the formation of the pyridinium ion. The reaction is usually carried out in an organic solvent like dichloromethane at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to its neutral pyridine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene moiety, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring.
Scientific Research Applications
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially altering their functions.
Pathways Involved: It may induce oxidative stress, inhibit specific enzymes, or interfere with cellular signaling pathways, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
- 1-(Anthracen-1-yl)ethanone
- 9,10-Diphenylanthracene
- Anthraquinone derivatives
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of an anthracene moiety with a pyridinium ion, which imparts distinct photophysical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
81020-83-9 |
|---|---|
Molecular Formula |
C22H20ClNO4 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C22H20N.ClHO4/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RWJVKBOPUNLVMB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


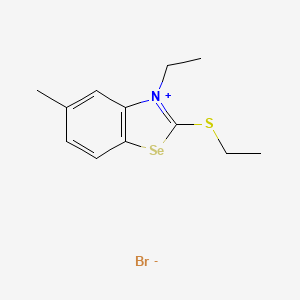

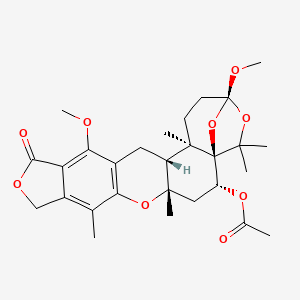
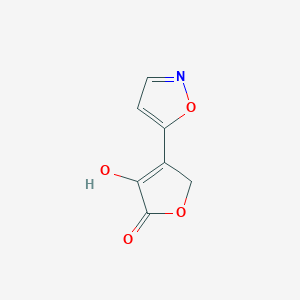
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
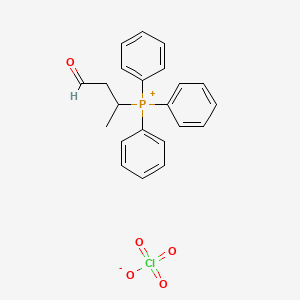
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

